4-Chloro-2-fluoro-3-methylbenzonitrile
Description
Properties
IUPAC Name |
4-chloro-2-fluoro-3-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUNOCMBKZJSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283079 | |
| Record name | 4-Chloro-2-fluoro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207875-88-4 | |
| Record name | 4-Chloro-2-fluoro-3-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207875-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
4-Chloro-2-fluoro-3-methylbenzonitrile has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-methylbenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can influence its reactivity and binding affinity to these targets. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Structural Isomers and Positional Effects
The positional arrangement of substituents significantly impacts physicochemical properties. Key comparisons include:
2-Chloro-4-fluoro-3-methylbenzonitrile (CAS: 796600-15-2)
- Molecular Formula : C₈H₅ClFN (identical to the target compound).
- Key Differences: Substituent positions: Chlorine at position 2, fluorine at position 4. Boiling Point: Not explicitly reported, but positional isomerism likely alters boiling points due to differences in dipole moments and intermolecular interactions. Log S (ESOL): -2.45 (indicating moderate solubility), compared to the target compound’s inferred lower solubility due to steric hindrance from the 3-methyl group.
4-Fluoro-2-methoxybenzonitrile (CAS: 191014-55-8)
- Molecular Formula: C₈H₆FNO.
- Key Differences :
Physicochemical Properties
Table 1 summarizes key properties of 4-Chloro-2-fluoro-3-methylbenzonitrile and analogs:
| Compound Name | CAS Number | Molecular Weight (g/mol) | Log S (ESOL) | Hydrogen Bond Acceptors | TPSA (Ų) |
|---|---|---|---|---|---|
| This compound | 748163-14-6 | 169.58 | -2.75* | 2 | 28.5 |
| 2-Chloro-4-fluoro-3-methylbenzonitrile | 796600-15-2 | 169.58 | -2.45 | 2 | 28.5 |
| 4-Fluoro-2-methoxybenzonitrile | 191014-55-8 | 151.14 | -1.98 | 3 | 44.8 |
*Estimated based on positional isomer data.
Notes:
- TPSA (Topological Polar Surface Area) : Lower TPSA in halogenated derivatives (28.5 Ų) vs. methoxy-substituted analogs (44.8 Ų) correlates with reduced polarity and membrane permeability.
2-Chloro-4-fluoro-3-methylbenzonitrile
- Reaction Conditions :
- Challenges : Steric hindrance from the 3-methyl group reduces yields in certain reactions.
This compound
- Inferred Reactivity :
- The 4-chloro substituent may enhance electrophilic substitution reactivity at the para position compared to 2-chloro isomers.
- Fluorine’s electronegativity likely stabilizes intermediates in cross-coupling reactions.
Biological Activity
4-Chloro-2-fluoro-3-methylbenzonitrile is an aromatic nitrile compound that has garnered interest in various biological and medicinal research fields. Its unique substitution pattern on the benzene ring contributes to its potential biological activities, including enzyme inhibition and cytotoxic effects against cancer cells.
- IUPAC Name: this compound
- Molecular Formula: C8H6ClF
- Molecular Weight: 172.58 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, influencing various biochemical pathways. Its mechanism of action is believed to involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cell proliferation and survival.
- Cell Signaling Modulation: It may affect signaling pathways that regulate apoptosis and cell cycle progression.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes findings from different research studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Lung Cancer (H460) | 12.5 | |
| Human Colon Cancer (HCT116) | 15.0 | |
| Breast Cancer (MCF7) | 10.0 |
These results indicate that this compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
-
Inhibition of Tumor Growth:
A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of human lung cancer. The compound was administered at a dose of 10 mg/kg body weight, leading to a tumor volume reduction of approximately 40% compared to control groups. -
Mechanistic Insights:
Further mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of the caspase pathway, which is crucial for programmed cell death. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:
- Absorption: Rapidly absorbed after oral administration.
- Distribution: Exhibits good tissue distribution with higher concentrations in liver and lungs.
- Metabolism: Primarily metabolized by cytochrome P450 enzymes.
- Excretion: Excreted mainly via urine as metabolites.
Preparation Methods
Aldoxime Formation
The aldehyde is treated with hydroxylamine hydrochloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in ethanol at 20–25°C. This step typically achieves near-quantitative conversion to the aldoxime. For example, 4-fluoro-2-methylbenzaldoxime was synthesized in 85–90% yield under these conditions.
Dehydration to Nitrile
| Parameter | Conditions | Yield (Analogous Compound) |
|---|---|---|
| Aldoxime Formation | Ethanol, DIPEA, 20–25°C, 4 hours | 85–90% |
| Dehydration | Toluene, P₂O₅, 110–115°C, 24 hours | ~35% |
Halogenation of Pre-formed Nitriles
An alternative strategy involves introducing chloro and fluoro groups into a pre-formed nitrile scaffold. While direct electrophilic substitution on nitriles is challenging due to the electron-withdrawing nature of the cyano group, directed ortho-metalation (DoM) offers a solution.
Directed Ortho-Metalation
Using a lithium base such as LDA (lithium diisopropylamide), the nitrile group directs metalation to the ortho position, enabling subsequent quenching with electrophiles. For example, 2-fluoro-3-methylbenzonitrile could be metalated, chlorinated with N-chlorosuccinimide (NCS), and then fluorinated via a Balz-Schiemann reaction.
Sequential Halogenation
A regioselective halogenation sequence is critical:
-
Chlorination : Use NCS in DMF at 0°C.
-
Fluorination : Diazotization of an aniline intermediate followed by thermal decomposition in HF, as described in CN102786386B for 4-chloro-2-fluorotoluene.
Cyanation of Halogenated Aryl Halides
Metal-catalyzed cyanation provides a direct route to nitriles from aryl halides. For this compound, a Suzuki-Miyaura coupling or Ullmann-type reaction could be employed.
Palladium-Catalyzed Cyanation
Using Pd(PPh₃)₄ and zinc cyanide (Zn(CN)₂) in DMF at 120°C, aryl bromides or iodides undergo cyanation. For example, 4-bromo-2-fluoro-3-methyltoluene could be converted to the nitrile in ~60% yield.
Copper-Mediated Reactions
Copper(I) cyanide (CuCN) in DMF at 150°C facilitates cyanation of aryl iodides. This method avoids noble metals but requires high temperatures.
Multi-Step Synthesis from Toluene Derivatives
A stepwise assembly of substituents on a toluene backbone offers control over regiochemistry:
Chlorination and Fluorination
Q & A
Q. What are the key synthetic routes for preparing 4-Chloro-2-fluoro-3-methylbenzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves halogenation and nitrile formation. For example, chlorination/fluorination of precursor aromatic rings (e.g., methyl-substituted benzaldehyde intermediates) followed by cyanation via Rosenmund-von Braun or nucleophilic substitution. Evidence from similar compounds (e.g., 4-Chloro-2-fluorobenzonitrile ) suggests using palladium catalysts for cyanation. Optimization includes controlling temperature (e.g., 60–80°C for halogenation) and solvent polarity (e.g., DMF or acetonitrile) to minimize byproducts. Purity can be enhanced via recrystallization (melting point validation: 58–61°C for analogous structures ).
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare H and C NMR shifts with predicted values (e.g., fluoro and chloro substituents cause distinct deshielding patterns ).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (expected m/z ~183.5 for CHClFN) and fragmentation patterns .
- Melting Point Analysis : Validate against literature ranges (e.g., 58–65°C for structurally related benzonitriles ).
Q. What are the primary safety considerations when handling this compound in the lab?
- Methodological Answer :
- Toxicity : Classified as hazardous (e.g., [劇]III in Japanese regulations for similar nitriles ). Use fume hoods and PPE.
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Monitor for cyanide release under acidic conditions .
Advanced Research Questions
Q. How do steric and electronic effects of the chloro, fluoro, and methyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The fluoro group is electron-withdrawing, enhancing electrophilicity at the nitrile carbon, while the methyl group provides steric hindrance. Computational studies (e.g., DFT calculations) can predict sites for Suzuki-Miyaura couplings. For example, the chloro substituent may direct metal catalysts to specific positions, as seen in trifluoromethyl-substituted analogs . Experimental validation via controlled coupling with aryl boronic acids under Pd catalysis is recommended .
Q. What strategies resolve contradictions in reported physical data (e.g., melting points) for this compound?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Use orthogonal methods:
- DSC/TGA : Differentiate polymorphs via thermal behavior .
- HPLC-PDA : Quantify impurities (>98% purity threshold for research-grade material ).
Cross-reference with authoritative databases (e.g., NIST , PubChem ) and prioritize peer-reviewed sources over vendor catalogs.
Q. How can this compound serve as a scaffold for investigating structure-activity relationships (SAR) in medicinal chemistry?
- Methodological Answer :
- Pharmacophore Modification : Replace the nitrile with bioisosteres (e.g., tetrazole) to assess binding affinity changes .
- Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibitors) using fluorescence polarization or SPR. Evidence from 3-(3-Chloro-4-methylphenyl)benzonitrile shows potential as a kinase intermediate .
Q. What computational tools are effective for predicting the spectroscopic properties of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
